molecular formula C23H29N5O4S B12150082 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-butylpheny l)acetamide

2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-butylpheny l)acetamide

Cat. No.: B12150082
M. Wt: 471.6 g/mol
InChI Key: KQRBYXSBRWPSLJ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature

The compound’s International Union of Pure and Applied Chemistry name is 2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide . This nomenclature reflects its core structure:

  • 1,2,4-Triazole backbone : A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.
  • 3,4,5-Trimethoxyphenyl group : Attached to the triazole’s 5-position, providing steric bulk and electronic modulation.
  • Sulfanylacetamide side chain : A thioether-linked acetamide group at the triazole’s 3-position, terminating in a 4-butylphenyl substituent.

Molecular Formula Analysis

The molecular formula C₂₃H₂₉N₅O₄S (molecular weight: 471.6 g/mol) comprises:

Component Atom Count Functional Role
Carbon 23 Aromatic and aliphatic backbone
Hydrogen 29 Saturation of bonds
Nitrogen 5 Triazole ring and acetamide group
Oxygen 4 Methoxy and carbonyl groups
Sulfur 1 Thioether linkage

The butylphenyl group (C₁₀H₁₃) contributes hydrophobicity, while the trimethoxyphenyl moiety (C₉H₁₁O₃) enhances solubility through polar interactions.

Properties

Molecular Formula

C23H29N5O4S

Molecular Weight

471.6 g/mol

IUPAC Name

2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide

InChI

InChI=1S/C23H29N5O4S/c1-5-6-7-15-8-10-17(11-9-15)25-20(29)14-33-23-27-26-22(28(23)24)16-12-18(30-2)21(32-4)19(13-16)31-3/h8-13H,5-7,14,24H2,1-4H3,(H,25,29)

InChI Key

KQRBYXSBRWPSLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Formation

3,4,5-Trimethoxybenzoyl chloride reacts with thiocarbohydrazide in anhydrous ethanol under reflux (78°C, 12 hours) to yield the corresponding thiosemicarbazide. The reaction proceeds via nucleophilic acyl substitution, with the thiocarbohydrazide acting as a bifunctional nucleophile.

3,4,5-Trimethoxybenzoyl chloride+ThiocarbohydrazideEtOH, refluxThiosemicarbazide intermediate\text{3,4,5-Trimethoxybenzoyl chloride} + \text{Thiocarbohydrazide} \xrightarrow{\text{EtOH, reflux}} \text{Thiosemicarbazide intermediate}

Cyclization to Triazole-Thiol

The thiosemicarbazide undergoes cyclization in the presence of phosphoryl chloride (POCl₃) at 100°C for 6 hours. POCl₃ acts as both a dehydrating agent and a Lewis acid catalyst, facilitating intramolecular cyclization to form the 1,2,4-triazole ring.

ThiosemicarbazidePOCl3,Δ4-Amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thiol\text{Thiosemicarbazide} \xrightarrow{\text{POCl}_3, \Delta} \text{4-Amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thiol}

Key Parameters:

  • Yield: 68–72% after recrystallization from ethanol.

  • Purity: >95% (HPLC).

Synthesis of N-(4-Butylphenyl)Chloroacetamide

The acetamide side chain is synthesized separately to ensure modularity and scalability.

Chloroacetylation of 4-Butylphenylamine

4-Butylphenylamine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl byproducts.

4-Butylphenylamine+ClCH2COClDCM, TEAN-(4-Butylphenyl)chloroacetamide\text{4-Butylphenylamine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DCM, TEA}} \text{N-(4-Butylphenyl)chloroacetamide}

Optimization Notes:

  • Temperature control (<5°C) minimizes side reactions.

  • Yield: 85–90% after aqueous workup.

S-Alkylation to Form the Thioether Linkage

The triazole-thiol undergoes S-alkylation with N-(4-butylphenyl)chloroacetamide to establish the critical thioether bond.

Reaction Conditions

The thiol intermediate is dissolved in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. The chloroacetamide derivative is added dropwise, and the mixture is stirred at 60°C for 8 hours.

Triazole-thiol+ChloroacetamideDMF, K2CO3Target Compound\text{Triazole-thiol} + \text{Chloroacetamide} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target Compound}

Critical Factors:

  • Solvent choice: DMF enhances nucleophilicity of the thiolate ion.

  • Yield: 75–80% after column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Purification Strategies

Recrystallization vs. Chromatography

Method Solvent System Purity Yield
RecrystallizationEthanol/Water (3:1)98%65%
Column ChromatographyEthyl Acetate/Hexane (1:2)99.5%70%

Chromatography is preferred for high-purity batches, while recrystallization offers cost efficiency for bulk production.

Mechanistic Insights and Side Reactions

Competing Pathways During S-Alkylation

  • Oxidation: Thiols may oxidize to disulfides if exposed to air, necessitating inert atmospheres.

  • Over-Alkylation: Excess chloroacetamide leads to di-alkylated byproducts, mitigated by stoichiometric control.

Recent Advances in Catalytic Methods

Emergent protocols utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate S-alkylation, reducing reaction times to 3 hours with comparable yields (78%) .

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-butylphenyl)acetamide likely involves interaction with multiple molecular targets. The 3,4,5-trimethoxyphenyl group is known to bind to the colchicine binding site on tubulin, inhibiting microtubule polymerization and disrupting cell division . Additionally, the triazole ring may interact with enzymes or receptors involved in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Triazole Substituents Acetamide Substituent Reported Activity/Notes Reference
Target Compound : 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-butylphenyl)acetamide 3,4,5-Trimethoxyphenyl 4-Butylphenyl Hypothesized enhanced binding affinity due to electron-rich methoxy groups.
Analog 1 : 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide 2-Chlorophenyl 4-Butylphenyl Chlorine’s electron-withdrawing effect may reduce π-π interactions compared to methoxy.
Analog 2 : 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide Phenyl 3,4-Dichlorophenyl Dichloro substitution increases polarity; potential cytotoxicity but lower solubility.
Analog 3 : 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl Variable Anti-exudative activity (10 mg/kg) comparable to diclofenac sodium (8 mg/kg) in models.
Analog 4 : N-(4-methoxyphenyl)-2-[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio]acetamide (Compound 1) Pyridin-4-yl 4-Methoxyphenyl Pyridine enhances hydrogen bonding; methoxy improves solubility.

Key Structural and Functional Insights

Role of Aromatic Substituents on the Triazole Core

  • Chlorophenyl (Analog 1) : Chlorine’s electron-withdrawing nature may reduce binding affinity but improve metabolic stability .
  • Pyridinyl (Analog 4) : The nitrogen atom in pyridine facilitates hydrogen bonding, which could improve selectivity for charged active sites .

Acetamide Tail Modifications

  • 3,4-Dichlorophenyl (Analog 2) : Dichloro substitution introduces steric hindrance and polarity, which may limit membrane permeability but improve interactions with polar residues .

Biological Activity

2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-butylphenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 378.45 g/mol. The IUPAC name is as follows:

IUPAC Name 2[4amino5(3,4,5trimethoxyphenyl)(1,2,4triazol3ylthio)]N(4butylphenyl)acetamide\text{IUPAC Name }2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-butylphenyl)acetamide
PropertyValue
Molecular FormulaC18H22N4O3S
Molecular Weight378.45 g/mol
IUPAC Name2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-butylphenyl)acetamide

Anticancer Activity

Research has indicated that compounds containing triazole rings exhibit significant anticancer properties. A study by Alam et al. (2020) demonstrated that derivatives of triazole showed potent cytotoxic effects against various cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers . The specific compound under consideration has not been tested extensively in isolation; however, its structural analogs have shown promising results.

Case Study:
In a comparative study involving triazole derivatives, it was found that compounds with similar structural features exhibited IC50 values ranging from 1.7 µM to 23.6 µM against different human cancer cell lines . This suggests that the target compound may also possess significant anticancer activity.

Antimicrobial Activity

Compounds with a triazole nucleus have also been noted for their antimicrobial properties. According to research published in DergiPark, various derivatives demonstrated high rates of antimicrobial and antifungal activity . The presence of the 3,4,5-trimethoxyphenyl substituent is believed to enhance these properties.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation and survival. The triazole ring is known to interact with various biological targets, potentially disrupting critical signaling pathways involved in tumor growth.

Q & A

Q. How can crystallography or computational modeling clarify interactions with biological targets?

  • Methodological Answer :
  • X-Ray Crystallography : Co-crystallize compound with purified tubulin or kinase domains to resolve binding modes .
  • Molecular Dynamics Simulations : Simulate ligand-protein complexes (AMBER/CHARMM) to assess stability of hydrogen bonds (e.g., triazole N-H with Asp226) .

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